4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile is a complex organic compound featuring a seven-membered azepane ring
Preparation Methods
The synthesis of 4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors to form the azepane ring, followed by functional group modifications to introduce the hydroxypropyl and oxobutanenitrile moieties. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The azepane ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar compounds include other azepane derivatives, such as:
- 4-[2-(2-Hydroxyethyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile
- 4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanal These compounds share structural similarities but differ in functional groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in 4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
4-[2-(2-hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12(18)9-13-7-5-4-6-8-17(13)14(19)10-15(2,3)11-16/h12-13,18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKUBUNHEJRBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCN1C(=O)CC(C)(C)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.